molecular formula C8H16N2O B12631443 (R)-1,5-Diethylpiperazin-2-one

(R)-1,5-Diethylpiperazin-2-one

Cat. No.: B12631443
M. Wt: 156.23 g/mol
InChI Key: IYZRHXDFJURKOL-SSDOTTSWSA-N
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Description

®-1,5-Diethylpiperazin-2-one is a chiral compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,5-Diethylpiperazin-2-one typically involves the reaction of ethylamine with diethyl carbonate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the piperazine ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of ®-1,5-Diethylpiperazin-2-one follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-1,5-Diethylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ethyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazines.

Scientific Research Applications

®-1,5-Diethylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1,5-Diethylpiperazin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diethylpiperazine: Similar structure but with ethyl groups at different positions.

    1,5-Dimethylpiperazin-2-one: Similar structure but with methyl groups instead of ethyl groups.

    1,5-Diethyl-2-methylpiperazine: Similar structure with an additional methyl group.

Uniqueness

®-1,5-Diethylpiperazin-2-one is unique due to its specific chiral configuration and the presence of ethyl groups at the 1 and 5 positions. This configuration can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(5R)-1,5-diethylpiperazin-2-one

InChI

InChI=1S/C8H16N2O/c1-3-7-6-10(4-2)8(11)5-9-7/h7,9H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

IYZRHXDFJURKOL-SSDOTTSWSA-N

Isomeric SMILES

CC[C@@H]1CN(C(=O)CN1)CC

Canonical SMILES

CCC1CN(C(=O)CN1)CC

Origin of Product

United States

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